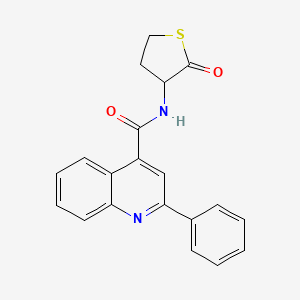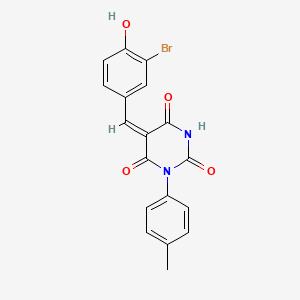
N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide, also known as OTTQ, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. OTTQ belongs to the class of quinoline derivatives and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, several studies have suggested that N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide exerts its biological activities by inhibiting various cellular pathways. For example, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the replication of the hepatitis C virus by targeting the viral NS5B polymerase. Additionally, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been found to exhibit potent biological activities, making it a valuable tool for studying various cellular pathways. However, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide also has some limitations for lab experiments. It has been found to exhibit low solubility in aqueous solutions, which can make it difficult to work with. Additionally, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has several potential future directions. One potential direction is the development of N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the synthesis of N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide analogs with improved solubility and potency. Additionally, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide can be used as a tool for studying various cellular pathways and for identifying novel drug targets. Overall, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has significant potential for future research and drug development.
Aplicaciones Científicas De Investigación
N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial activities. Several studies have demonstrated the potential of N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide as a lead compound for the development of novel drugs. N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit potent antiviral activity against the hepatitis C virus and the Zika virus. Additionally, N-(2-oxotetrahydro-3-thienyl)-2-phenyl-4-quinolinecarboxamide has been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-(2-oxothiolan-3-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19(22-17-10-11-25-20(17)24)15-12-18(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-9,12,17H,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQNVUNIXQTCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3906576.png)
![ethyl 4-{[{2-[4-(methylthio)benzylidene]hydrazino}(oxo)acetyl]amino}benzoate](/img/structure/B3906578.png)
![2-cyano-N'-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3906587.png)
![7-(cyclopropylmethyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3906591.png)
![N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3906602.png)
![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B3906611.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]malonamide](/img/structure/B3906635.png)
![N'-{[(2-naphthyloxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3906643.png)
![5-({3-[(2-methylphenoxy)methyl]piperidin-1-yl}methyl)pyrimidin-2-amine](/img/structure/B3906651.png)

![N-{3-[(cyclohexylamino)carbonyl]-2-methylphenyl}-3-methylthiophene-2-carboxamide](/img/structure/B3906665.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B3906670.png)
![4-chloro-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3906677.png)